molecular formula C13H17N3O2 B11868480 3-(2-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene

3-(2-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene

Cat. No.: B11868480
M. Wt: 247.29 g/mol
InChI Key: BTFAGNDQOMJUHS-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene typically involves a multi-step process. One common method includes the [3+2] cycloaddition reaction of nitrile imines with suitable dipolarophiles under specific conditions such as ultrasound irradiation in ethanol (EtOH) in the presence of triethylamine (Et3N) . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the molecule.

    Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen functionalities or introduce hydrogen atoms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(2-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as a selective orthosteric partial agonist of certain receptor subtypes, influencing cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[45]dec-2-ene is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

3-(2-methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene

InChI

InChI=1S/C13H17N3O2/c1-17-11-5-3-2-4-10(11)12-15-13(18-16-12)6-8-14-9-7-13/h2-5,14H,6-9H2,1H3,(H,15,16)

InChI Key

BTFAGNDQOMJUHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC3(CCNCC3)ON2

Origin of Product

United States

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